Product packaging for 5-Butyl-thiazol-2-ylamine(Cat. No.:)

5-Butyl-thiazol-2-ylamine

Cat. No.: B1637095
M. Wt: 156.25 g/mol
InChI Key: DSSQRZNGLWNALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-thiazol-2-ylamine is a chemical compound belonging to the 2-aminothiazole class, a scaffold recognized as a fundamental building block in medicinal chemistry and drug discovery research . The 2-aminothiazole core is a privileged structure in the design of small molecule therapeutic agents due to its broad pharmacological spectrum and presence in several clinically approved drugs . This compound serves as a key synthetic intermediate for researchers developing novel bioactive molecules. Its primary research applications are in the fields of oncology and infectious diseases. As part of the 2-aminothiazole family, it possesses a versatile framework that can be structurally modified to create potent inhibitors against a wide range of biological targets . In anticancer research, derivatives of 2-aminothiazole have demonstrated potent and selective nanomolar inhibitory activity against diverse human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . These compounds can act as inhibitors for critical enzyme targets such as receptor tyrosine kinases (e.g., VEGFR-2), cyclin-dependent kinases, and components of the PI3K/mTOR pathway, which are pivotal in cellular proliferation and survival signaling cascades . In antimicrobial research, 2-aminothiazole derivatives have shown emergent antibacterial activity against various Gram-positive and Gram-negative bacterial strains . The mechanism in this context may involve disrupting essential bacterial enzymes or, when used in conjunction with delivery vectors like cell-penetrating peptides, enhancing compound uptake and efficacy . Furthermore, this chemotype has shown significant value in antitubercular research, exhibiting growth inhibitory activity against Mycobacterium tuberculosis strains with a low propensity to be substrates of efflux pumps, a common resistance mechanism . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2S B1637095 5-Butyl-thiazol-2-ylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

5-butyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H12N2S/c1-2-3-4-6-5-9-7(8)10-6/h5H,2-4H2,1H3,(H2,8,9)

InChI Key

DSSQRZNGLWNALI-UHFFFAOYSA-N

SMILES

CCCCC1=CN=C(S1)N

Canonical SMILES

CCCCC1=CN=C(S1)N

Origin of Product

United States

Reactivity and Chemical Transformations of 5 Butyl Thiazol 2 Ylamine and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in 5-Butyl-thiazol-2-ylamine is susceptible to electrophilic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the substituents on the ring. The 2-amino group is a strong activating group, and the 5-butyl group is a weak activating group. Electrophilic attack is most likely to occur at the C4 position, which is activated by the adjacent sulfur atom and the 2-amino group. However, steric hindrance from the butyl group at the C5 position might influence the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination of 2-aminothiazole (B372263) derivatives can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com

Nucleophilic aromatic substitution on the thiazole ring is less common and typically requires the presence of a good leaving group, such as a halogen, at the C2, C4, or C5 position. The reaction of N-n-butyl-2,6-dinitroaniline with hydroxide (B78521) ions, for example, results in substitution, indicating that under certain conditions, nucleophilic attack on an activated aromatic ring is possible. rsc.org In the context of this compound, a derivative such as 2-halo-5-butylthiazole could undergo nucleophilic substitution.

Functional Group Modifications of the 2-Amine Moiety

The 2-amino group of this compound is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The primary amino group of 2-aminothiazoles readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids to form the corresponding amides. nih.govnih.gov This reaction is a common strategy to introduce diverse functionalities and modulate the biological activity of the parent compound. nih.gov For example, acylation of 2-aminothiazoles with different aromatic acid chlorides has been performed using the Schotten-Bauman protocol. nih.gov Similarly, N-acylated-2-amino-5-benzyl-1,3-thiazoles have been prepared and evaluated for their biological activities. nih.gov The reaction of 2-aminothiazoles with acyl halides in dry pyridine (B92270) also yields the corresponding amides in high yields. nih.govmdpi.com

Table 1: Examples of Acylation Reactions on 2-Aminothiazole Derivatives

ReactantAcylating AgentProductReaction ConditionsReference
2-amino-4-phenylthiazoleAromatic acid chloridesN-(4-phenylthiazol-2-yl)amidesSchotten–Bauman synthesis protocol nih.gov
2-amino-5-bromothiazole3-(furan-2-yl)propanoic acidN-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide- nih.govmdpi.com
2-aminothiazoleVarious acyl halidesN-(thiazol-2-yl)amidesDry pyridine nih.govmdpi.com
2-amino-4-substituted thiazoles10-undecenoic acidN-(4-substituted thiazol-2-yl)undec-10-enamidePresence of phosphorus researchgate.net

Other N-functionalization reactions include the reaction with aromatic aldehydes to form Schiff bases (2-arylideneamino-thiazoles). nih.govmdpi.com Furthermore, palladium-catalyzed N-arylation of 2-aminothiazole derivatives with aryl bromides and triflates has been developed, providing a method to synthesize 2-arylaminothiazoles. nih.gov

The 2-amino group of this compound can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of complex molecules with potential biological activities. One such method involves the domino alkylation-cyclization reaction of thioureas with propargyl bromides, which provides a facile synthesis of 2-aminothiazoles. organic-chemistry.org While this is a method for synthesizing the 2-aminothiazole ring itself, similar principles can be applied where a pre-formed 2-aminothiazole is further elaborated. For instance, 2-aminobenzothiazoles, which are structurally related, are used as intermediates to create fused heterocyclic compounds by reacting with bis-electrophilic reagents. researchgate.net A one-pot synthesis of 2,5-disubstituted thiazoles has been developed from N-substituted α-amino acids, proceeding through an intramolecular cyclization. nih.gov

Oxidative and Reductive Transformations of the Thiazole Scaffold

Information specifically on the oxidative and reductive transformations of the this compound scaffold is limited in the provided search results. However, general principles of thiazole chemistry suggest that the thiazole ring is relatively stable to oxidation. Strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or potentially ring cleavage under harsh conditions.

Reduction of the thiazole ring is also not a common transformation and would likely require strong reducing agents. The stability of the aromatic thiazole ring makes such reactions challenging.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation on the Thiazole Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to thiazole derivatives. nih.gov These reactions typically involve a halogenated thiazole derivative that is coupled with a suitable partner. For this compound, this would first require halogenation of the thiazole ring, for instance at the C4 or C5 position if the starting material was different, or by replacing the butyl group with a halogen via a multi-step synthesis. Assuming a bromo-derivative is available, several cross-coupling reactions can be employed.

The Suzuki reaction involves the coupling of an organoboron compound with a halide. wikipedia.orglibretexts.org For example, the Suzuki reaction of an amide product derived from 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been reported to yield the corresponding 5-aryl-2-aminothiazole derivative. nih.govmdpi.com This methodology has been used to synthesize a variety of 5-arylthiazoles. researchgate.net

The Heck reaction is the coupling of an unsaturated halide with an alkene. wikipedia.orglibretexts.org This reaction has been used for the vinylation or arylation of olefins and can be applied to bromo-thiazole derivatives to introduce alkenyl substituents. mdpi.combeilstein-archives.org

The Sonogashira reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be used to introduce alkynyl groups onto the thiazole ring of a halogenated this compound derivative. beilstein-archives.org

Table 2: Overview of Cross-Coupling Reactions on Thiazole Derivatives

ReactionThiazole SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki Coupling5-Bromothiazole derivativeArylboronic acidPalladium catalyst and a base5-Arylthiazole nih.govmdpi.comresearchgate.net
Heck Coupling5-Bromothiazole derivativeAlkenePalladium catalyst and a base5-Alkenylthiazole beilstein-archives.org
Sonogashira Coupling5-Bromothiazole derivativeTerminal alkynePalladium catalyst, copper co-catalyst, and a base5-Alkynylthiazole beilstein-archives.org

Computational Chemistry and Molecular Modeling of 5 Butyl Thiazol 2 Ylamine

Theoretical Investigations of Electronic Structure and Molecular Conformation

DFT has been successfully used to optimize the geometry of various thiazole (B1198619) derivatives, providing insights into bond lengths and angles. researchgate.net For instance, in a study of 2-(2-hydrazineyl)thiazole derivatives, the geometry of the molecules was optimized using the B3LYP/6-311G(d,p) basis set, and the calculated bond lengths and angles were discussed in detail to understand the structural entities. researchgate.net The calculated pi-electron density of the parent thiazole ring indicates that the C5 position is the primary site for electrophilic substitution. researchgate.net

Key electronic parameters derived from these calculations include net charges, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scilit.comtandfonline.com The HOMO-LUMO energy gap is a critical indicator of the chemical reactivity and kinetic stability of a molecule. nih.gov For example, studies on methyl- and mercapto-substituted thiazoles have shown how different substituents influence these electronic properties. tandfonline.com The presence of an electron-donating group like an alkyl chain at the C5 position in 5-butyl-thiazol-2-ylamine would be expected to influence the electron density distribution across the thiazole ring.

The following table summarizes representative data from quantum chemical calculations on substituted thiazoles, illustrating the types of information that can be obtained for this compound through similar computational studies.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (D)
Thiazoleab initio/HF-9.4683.34812.8161.552
2-Methyl thiazoleab initio/HF-9.1353.51212.6471.036
5-Methyl thiazoleab initio/HF-9.1743.46212.6361.843
2-Mercapto thiazoleab initio/HF-8.8763.21312.0891.322
5-Mercapto thiazoleab initio/HF-8.7913.14611.9370.392

Data sourced from a study on the electronic structure of thiazole derivatives. tandfonline.com

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their biological activity. For this compound, the conformational flexibility would primarily arise from the rotation of the butyl group attached to the C5 position of the thiazole ring and the rotation of the amino group at the C2 position.

While specific energetic profiles for this compound are not documented in the available literature, studies on related systems provide valuable insights. For instance, the barrier to rotation of substituents on the thiazole ring can be determined computationally. rsc.org In a study on N,N-disubstituted 2-aminothiazole-5-carbaldehydes, the barrier to rotation of the amine group was found to be in the range of 50–55 kJ mol⁻¹. rsc.org This suggests a significant mesomeric interaction between the 2-amino group and the thiazole nucleus. rsc.org

The butyl group in this compound can adopt various conformations, and computational methods can be used to determine the relative energies of these conformers and the energy barriers for interconversion. The planarity of the thiazole ring itself contributes to a degree of rigidity in the core structure. nih.gov However, the interaction between the butyl chain and the thiazole ring, as well as with the adjacent amino group, will dictate the preferred spatial arrangement.

A study on thiazole-amino acids has shown that the thiazole ring can influence the conformational properties of adjacent amino acid residues, often leading to a more rigid structure. nih.gov The stability of certain conformations can be attributed to intramolecular hydrogen bonds, such as between the N-H of an amide group and the nitrogen atom of the thiazole ring. nih.gov Similar interactions could play a role in determining the preferred conformation of this compound.

Molecular Recognition and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as a thiazole derivative, might interact with a biological target, typically a protein. acs.orgnih.gov

Numerous studies have reported the use of molecular docking to investigate the binding of 2-aminothiazole (B372263) derivatives to various protein targets. scilit.comresearchgate.netresearchgate.net For example, 2-aminothiazole derivatives have been docked against oxidoreductase proteins to assess their antioxidant potential. researchgate.net In another study, thiazole derivatives were docked into the active site of the DNA gyrase enzyme to investigate their potential as antimicrobial agents. nih.gov

The general workflow for such simulations involves preparing the 3D structure of the ligand (e.g., this compound) and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. ijirt.org The results of molecular docking studies are often presented as a docking score, which is an estimate of the binding affinity, and a detailed visualization of the ligand-receptor interactions. mdpi.com

The following table presents examples of docking scores for some thiazole derivatives against different protein targets, as reported in the literature.

Thiazole DerivativeProtein TargetDocking Score (kcal/mol)
2-Amino-4-methyl thiazole derivativeOxidoreductase (PDB: 2CDU)-6.64
Thiazole-thiophene scaffoldMCF-7 tumor cell targetNot specified, but promising
Thiazole derivative incorporating pyridine (B92270)DNA gyrase-6.4 to -9.2
2,4-disubstituted thiazole derivativeTubulin (PDB: 4O2B)Not specified, but excellent binding

Data compiled from various molecular docking studies on thiazole derivatives. researchgate.netmdpi.comnih.govresearchgate.net

Molecular docking simulations also provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. For thiazole derivatives, common interactions include hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking or σ-hole interactions involving the sulfur atom. nih.govnih.gov

In many reported studies, the 2-amino group of the thiazole ring is a key participant in hydrogen bonding with the receptor. nih.gov For instance, in the binding of aminothiazole inhibitors to cyclin-dependent kinase 2 (CDK2), X-ray crystallography revealed specific hydrogen bonding patterns that were rationalized by molecular modeling. acs.org Similarly, in the docking of thiazole derivatives to the DNA gyrase enzyme, hydrogen bonds were observed between the cyano group of a pyridone ring and key amino acid residues like Arg136 and Asn46. nih.gov

Structure-Reactivity Relationship (SRR) Prediction via Computational Approaches

Computational methods are also employed to predict the relationship between the chemical structure of a molecule and its reactivity or biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.gov QSAR models are mathematical equations that correlate molecular descriptors with a specific activity.

For thiazole derivatives, QSAR studies have been conducted to understand their inhibitory activities against various enzymes. tandfonline.comtandfonline.com These studies typically involve calculating a large number of molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to select the most relevant descriptors and build a predictive model.

A QSAR analysis of 2-aminothiazol-4(5h)-one derivatives as 11β-HSD1 inhibitors utilized descriptors from several classes, including 3D-MoRSE and GETAWAY descriptors, to develop a predictive model with a high determination coefficient (R² = 0.9482). nih.govresearchgate.net Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

The electronic properties calculated through quantum chemical methods, such as HOMO and LUMO energies, often serve as important descriptors in QSAR models, as they relate to the molecule's ability to participate in chemical reactions. nih.gov For instance, the HOMO-LUMO energy gap can be correlated with the reactivity of thiazole derivatives. scilit.com The development of a robust QSAR model for a series of 5-substituted-2-aminothiazoles, including this compound, could provide valuable insights into the structural features that govern their biological activity. nih.gov

Computational Design of Novel this compound Analogs

The computational design of novel analogs of this compound represents a modern and efficient approach to drug discovery, enabling the exploration of vast chemical space to identify molecules with potentially enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles. This in silico approach utilizes molecular modeling techniques to predict how structural modifications to the parent compound, this compound, might influence its interaction with a specific biological target.

At the core of this process is the principle of structure-activity relationship (SAR), which seeks to understand how the chemical structure of a molecule relates to its biological activity. For the thiazole scaffold, which is a common feature in many biologically active compounds, computational studies often explore the impact of different substituents at various positions on the ring. For this compound, key positions for modification would include the butyl group at the C5 position and the amine group at the C2 position.

Computational design strategies for generating novel analogs typically involve several key steps:

Target Identification and Validation: While not the focus of this section, it is the essential first step where the biological target of this compound is identified and its three-dimensional structure is determined, often through techniques like X-ray crystallography or cryo-electron microscopy.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Starting with the known structure of this compound, a pharmacophore model can be developed to guide the design of new analogs that retain these key features.

Molecular Docking: This technique predicts the preferred orientation of a designed analog when bound to a biological target. By simulating the interaction between the ligand (the analog) and the receptor, molecular docking can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions. This allows for the rapid screening of a virtual library of potential analogs.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed and accurate understanding of the interactions, QM/MM methods can be employed. These hybrid methods treat the most critical parts of the system (e.g., the ligand and the active site of the receptor) with high-level quantum mechanics, while the rest of the system is described by more computationally efficient molecular mechanics.

The following interactive table presents hypothetical data from a virtual screening of designed this compound analogs, illustrating the type of information generated in such computational studies. The binding energy is a measure of the affinity of the analog for the target protein, with more negative values indicating stronger binding.

Analog IDModificationPredicted Binding Energy (kcal/mol)Key Predicted Interactions
BTA-0015-Pentyl-thiazol-2-ylamine-8.2Hydrophobic interaction with Phe234, Hydrogen bond with Asp178
BTA-0025-Cyclopentyl-thiazol-2-ylamine-8.5Increased hydrophobic contact with Leu289, Pi-sulfur interaction
BTA-0035-Butyl-N-methyl-thiazol-2-ylamine-7.9Altered hydrogen bond network with active site residues
BTA-0045-(4-Fluorobutyl)-thiazol-2-ylamine-8.8Halogen bond with Ser180, Enhanced hydrophobic interactions
BTA-0055-Butyl-thiazol-2-yl-acetamide-9.1Additional hydrogen bond with backbone carbonyl of Gly235

Note: The data in this table is illustrative and intended to represent the output of computational design studies. The specific residues and binding energies would be dependent on the actual biological target.

Further refinement of these initial hits would involve more sophisticated computational analyses, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex over time. These simulations provide insights into the conformational changes that may occur upon binding and can help to further prioritize the most promising candidates for chemical synthesis and subsequent in vitro and in vivo testing. The integration of these computational approaches significantly accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success.

Structure Activity Relationship Sar Studies in 2 Aminothiazole Systems with a Focus on 5 Substituents

Influence of the Butyl Group at Thiazole (B1198619) Position 5 on Molecular Interactions

The substituent at position 5 of the 2-aminothiazole (B372263) ring plays a critical role in modulating a compound's interaction with biological targets. The introduction of a butyl group at this position primarily influences molecular interactions through steric and hydrophobic effects. The size, shape, and lipophilicity of the butyl group can significantly impact the binding affinity and selectivity of the molecule.

In studies of 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors, it was found that the introduction of appropriately-sized substituents at the 4- and 5-positions of the thiazole ring is crucial for improving inhibitory activity and selectivity. nih.gov However, the research also indicated that excessively bulky substituents at any position could markedly decrease or eliminate the inhibitory activity, suggesting that the binding pocket has specific spatial constraints. nih.gov For some anticancer agents, the presence of a 4,5-butylidene group on the thiazole core was found to be beneficial for enhancing cytotoxicity. nih.gov

The hydrophobic nature of the butyl group is often key to its function. By increasing the lipophilicity of the molecule, a 5-butyl substituent can promote favorable van der Waals and hydrophobic interactions with nonpolar pockets of a target protein. This can lead to enhanced binding affinity. Conversely, the presence of a substituent at position 5 can also make metabolic epoxidation more difficult, potentially leading to the formation of non-toxic intermediates and improving the compound's safety profile.

Impact of the 2-Amine Functionality on Reactivity and Molecular Recognition

The 2-amino group is a cornerstone of the 2-aminothiazole scaffold, profoundly influencing both its chemical reactivity and its capacity for molecular recognition. This functionality is considered an active functional group that allows the scaffold to be connected to many active fragments through various reactions, making it a privileged structure in drug design. researchgate.net

Molecular Recognition: The primary role of the 2-amino group in molecular recognition is its function as a hydrogen bond donor. It can form crucial hydrogen bonds with amino acid residues (such as aspartate, glutamate, or backbone carbonyls) in the active site of a target protein, anchoring the molecule in a specific orientation. Theoretical studies and reactivity data suggest that 2-aminothiazole derivatives preferentially exist in the amino tautomeric form and are typically protonated on the endocyclic (ring) nitrogen atom. researchgate.net This protonation enhances the hydrogen bond donating capacity of the exocyclic amino group and allows the ring nitrogen to act as a hydrogen bond acceptor, making the system a versatile interaction partner. In the design of phosphodiesterase type 5 (PDE5) regulators, the ability of the 2-aminothiazole moiety to form an amine-imine tautomer was considered a potential contributor to its activity. rsc.org

Reactivity: The 2-amino group is a versatile chemical handle for synthesizing diverse libraries of compounds. It readily undergoes reactions such as acylation, sulfonylation, and condensation to form Schiff bases, allowing for systematic modification to explore structure-activity relationships. nih.govmdpi.comnih.gov For example, in the development of antitubercular agents, the N-2 position of the aminothiazole demonstrated high flexibility, where the introduction of substituted benzoyl groups led to a more than 128-fold improvement in activity over the initial hit. nih.gov This highlights the group's importance as a point for synthetic diversification to optimize pharmacological properties.

Comparative SAR Analysis with other Thiazole and Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is highly sensitive to the nature of substituents at positions 2, 4, and 5 of the thiazole ring. researchgate.net Comparative analysis reveals that while the 5-butyl group can be beneficial, its effect is highly context-dependent and varies based on the molecular scaffold and the biological target.

In some series of anticancer compounds, increasing the size of an aliphatic substituent at the C5 position was found to decrease potency. One study noted that the incorporation of a methyl group at the C4- or C5-position of the thiazole core led to a decrease in cytotoxic potency. nih.gov In contrast, replacing the C5-methyl group with a bromo group resulted in compounds with significant activity (IC50 values in the 6.61 to 9.34 μM range), indicating that electronic effects and the ability to form halogen bonds can be more important than simple bulk in certain contexts. nih.gov

However, other studies have shown the opposite trend. For certain iNOS inhibitors, introducing appropriately sized alkyl substituents at the 4- and 5-positions was shown to improve activity. nih.gov This illustrates a critical principle in SAR: the optimal substituent for a given position is determined by the specific topology and chemical environment of the target's binding site. A summary of these varied effects is presented in the table below.

Substituent at Position 5Observed Effect on ActivityCompound Series / TargetReference
MethylDecreased PotencyAnticancer Agents nih.gov
BromoIncreased Potency (vs. Methyl)Anticancer Agents nih.gov
Sized Alkyl Groups (e.g., Propyl)Improved Activity & SelectivityiNOS Inhibitors nih.gov
Bulky or Hydrophilic GroupsDecreased or Abolished ActivityiNOS Inhibitors nih.gov
Aroyl MoietyPotent InhibitionTubulin Polymerization Inhibitors researchgate.net

Furthermore, isosteric replacement of the thiazole core itself provides insight. A comparative study replacing the 2-aminothiazole (2-AMT) scaffold with 2-aminooxazole (2-AMO) in a series of antimycobacterial agents found that the oxazole (B20620) derivatives often showed significantly improved activity. mdpi.com The higher polarity and potentially better solubility of the 2-AMO compounds were credited for this enhancement, suggesting that in some cases, the physicochemical properties imparted by the core heterocycle can be more influential than the specific interactions of a substituent like the 5-butyl group. mdpi.com

Ultimately, the SAR of 2-aminothiazoles is multifaceted. While modifications at the 2-amino group often provide the most dramatic changes in potency, substituents at the 5-position, such as a butyl group, serve as crucial elements for fine-tuning the molecule's steric and hydrophobic profile to achieve optimal fit and affinity for a specific biological target. nih.gov

Future Research Directions and Advanced Applications of 5 Butyl Thiazol 2 Ylamine

5-Butyl-thiazol-2-ylamine as a Key Synthetic Intermediate

The inherent reactivity of the 2-amino group and the potential for functionalization at other positions of the thiazole (B1198619) ring make this compound a versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Building Block for Complex Polyheterocyclic Systems

The 2-aminothiazole (B372263) moiety is a well-established synthon for the creation of fused heterocyclic systems. The presence of the butyl group at the 5-position can influence the solubility and biological activity of the resulting polyheterocyclic compounds. Future research is expected to focus on leveraging this compound in multicomponent reactions to construct diverse libraries of fused heterocycles. For instance, the reaction of 2-aminothiazoles with various reagents can lead to the formation of thiazolo[3,2-a]pyrimidines, thiazolo[3,2-b] researchgate.netnih.govbepls.comtriazoles, and other complex systems. The butyl group can provide desirable lipophilic characteristics, potentially enhancing the pharmacokinetic properties of these molecules in drug discovery programs.

A study on the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives highlights the utility of 2-aminothiazoles in creating complex molecules through multicomponent reactions. nih.gov While this study does not specifically use the 5-butyl derivative, it demonstrates a synthetic strategy where the 2-aminothiazole core is a key component in building larger, biologically relevant scaffolds. nih.gov The synthesis of di-, tri-, and tetrathiazole moieties from 2-aminothiazole derivatives further underscores their role as foundational units for constructing extended polyheterocyclic systems. nih.gov

Precursor for Advanced Organic Materials

The thiazole ring is known for its electronic properties and its ability to participate in the formation of conjugated systems. Consequently, derivatives of this compound hold promise as precursors for advanced organic materials with applications in electronics and photonics. The amino group can be readily modified to introduce various functionalities, allowing for the fine-tuning of the material's properties.

For example, the synthesis of thiazolylazo dyes and their metal complexes showcases the potential of thiazole derivatives in the development of new materials. researchgate.net These materials have been investigated for their photophysical properties and their application as disperse dyes for polyester fabrics. researchgate.net The introduction of a butyl group could enhance the processability and solubility of such materials, making them more suitable for various fabrication techniques. Research into thiazole-based fluorescent materials has also gained traction, with the potential to create novel sensors and imaging agents. nih.gov The coordination of thiazole-based ligands to transition metals can lead to luminescent complexes, and the butyl substituent could modulate these properties. nih.gov

Exploration in Catalysis Research and Ligand Design

The nitrogen and sulfur atoms within the thiazole ring of this compound provide excellent coordination sites for metal ions. This characteristic makes it a promising candidate for the design of novel ligands for catalysis.

Thiazole-Metal Complexes in Homogeneous and Heterogeneous Catalysis

Thiazole derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. nih.gov The formation of stable complexes with transition metals such as copper, cobalt, nickel, and zinc has been reported for various aminothiazole derivatives. nih.gov These complexes have shown potential in catalytic applications. The butyl group in this compound can influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and selectivity.

Future research could explore the synthesis of a range of metal complexes with this compound and their evaluation in important organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The lipophilic nature of the butyl group might also be advantageous for catalysis in non-polar media.

Table 1: Potential Catalytic Applications of Thiazole-Metal Complexes

Catalytic ReactionPotential Metal CenterRole of Thiazole Ligand
Cross-Coupling ReactionsPalladium, NickelStabilize the metal center and influence reactivity.
HydrogenationRhodium, RutheniumModulate the electronic properties of the catalyst.
OxidationCopper, IronAct as a redox-active ligand.

Development of Chiral Thiazole Derivatives for Asymmetric Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis. This compound can serve as a scaffold for the synthesis of chiral derivatives. The introduction of a chiral center, for example, by modifying the amino group with a chiral auxiliary, could lead to a new class of ligands for enantioselective catalysis.

The synthesis of chiral Δ2-thiazolines, which are valuable intermediates and ligands for asymmetric synthesis, demonstrates the potential of the thiazole core in this field. nih.gov Although not specifically starting from this compound, these methodologies could be adapted. The development of catalytic asymmetric reactions to produce chiral amides and peptides also highlights the importance of novel chiral ligands. rsc.org Chiral thiazole-based ligands derived from this compound could find applications in a variety of asymmetric transformations, contributing to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Advancements in Sustainable Synthetic Methodologies for Thiazoles

The principles of green chemistry are increasingly influencing the design of synthetic routes. Research efforts are being directed towards the development of more environmentally benign methods for the synthesis of thiazole derivatives, including this compound.

Key areas of advancement include the use of greener solvents, catalyst-free reactions, and energy-efficient techniques such as microwave irradiation. researchgate.netbepls.com For example, a catalyst-free, multicomponent synthesis of 2-aminothiazole derivatives has been developed using aqueous ethanol (B145695) as a solvent. nih.gov Another eco-friendly approach involves a solvent-free Hantzsch condensation for the synthesis of 2-aminothiazoles. researchgate.net The synthesis of new substituted Hantzsch thiazole derivatives using a reusable silica-supported tungstosilisic acid catalyst also represents a step towards more sustainable processes. mdpi.com

Table 2: Comparison of Synthetic Methodologies for 2-Aminothiazoles

MethodologyKey FeaturesEnvironmental Impact
Traditional Hantzsch SynthesisOften requires harsh conditions and organic solvents.Higher environmental footprint.
Microwave-Assisted SynthesisFaster reaction times and often higher yields.Reduced energy consumption.
Catalyst-Free Synthesis in Green SolventsAvoids the use of potentially toxic catalysts and solvents.Significantly lower environmental impact. nih.gov
Solvent-Free SynthesisEliminates the need for solvents altogether.Minimal waste generation. researchgate.net

Elucidation of Molecular Recognition Mechanisms using this compound Derivatives

The study of how molecules recognize and bind to each other is fundamental to understanding biological processes and designing new therapeutics. Derivatives of this compound can serve as valuable molecular probes to unravel these complex recognition mechanisms. Through systematic structural modifications of the this compound core, researchers can investigate the specific interactions that govern binding affinity and selectivity for a particular biological target.

Computational techniques, particularly molecular docking and molecular dynamics simulations, are instrumental in this field. nih.govnih.govresearchgate.net These methods allow for the in-silico prediction of how a ligand, such as a this compound derivative, will interact with the binding site of a protein. For instance, a study on N-(5-nitrothiazol-2-yl)-carboxamido derivatives used molecular docking to explore their binding mechanism with the SARS-CoV-2 main protease. nih.govresearchgate.netbu.edu.eg The simulations revealed key hydrogen bonds and pi-H bond interactions with specific amino acid residues like Cys145, His163, and Glu166, which were deemed crucial for the compound's inhibitory activity. nih.govbu.edu.eg

By synthesizing a series of this compound analogs with varied substituents at different positions, a structure-activity relationship (SAR) can be established. This SAR data, when combined with computational modeling, provides a detailed picture of the molecular recognition landscape. For example, the introduction of different functional groups can probe the importance of hydrogen bonding, hydrophobic interactions, and electrostatic forces in the binding event. The insights gained from these studies can guide the rational design of more potent and selective molecules.

Interactive Data Table: Key Molecular Interactions in Thiazole Derivatives

Derivative Class Target Protein Key Interacting Residues Type of Interaction Reference
N-(5-nitrothiazol-2-yl)-carboxamides SARS-CoV-2 Mpro Cys145, His163, Glu166 Hydrogen Bond, pi-H Bond nih.govbu.edu.eg

Predictive Modeling and Data-Driven Discovery in Thiazole Chemistry

The field of medicinal chemistry is increasingly leveraging the power of predictive modeling and data-driven discovery to accelerate the identification of new drug candidates. Thiazole chemistry, including derivatives of this compound, is well-suited for these approaches due to the large and growing datasets of chemical structures and their associated biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of compounds with their biological activity. nih.gov For thiazole derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. nih.gov These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. A study on a set of 53 small thiazole chemicals utilized 82 molecular descriptors to build a QSAR model for predicting anticancer activity. nih.gov The performance of the model was evaluated using statistical metrics such as the coefficient of determination (R²) and was validated using an external test set. nih.gov

Machine learning (ML) and deep learning are more advanced data-driven approaches that are being applied to drug discovery. youtube.comsemanticscholar.orgplos.orgmdpi.com These methods can learn complex patterns from large datasets and make predictions about the properties of new, untested compounds. For instance, machine learning classifiers have been used to predict the bioactivity of compounds targeting SARS-CoV-2, with one study achieving a prediction accuracy of 91% with a neural network model. plos.org These models can be trained on diverse datasets of thiazole derivatives to predict a range of properties, including bioactivity, toxicity, and pharmacokinetic profiles. This data-driven approach allows for the virtual screening of large chemical libraries to identify promising candidates for further experimental investigation, thereby saving significant time and resources in the drug discovery pipeline. youtube.com

Interactive Data Table: Predictive Modeling in Thiazole Chemistry

Modeling Technique Application Dataset Size Key Findings Reference
QSAR Prediction of anticancer activity 53 thiazole derivatives Generated a model with R² = 0.542, useful for designing similar derivatives. nih.gov
Machine Learning (Neural Network) Prediction of bioactivity against SARS-CoV-2 Large dataset from ChEMBL and PubChem Achieved 91% accuracy in identifying bioactive and inactive compounds. plos.org

Q & A

Q. What are the established synthetic methodologies for 5-Butyl-thiazol-2-ylamine and its derivatives?

The synthesis involves cyclization of thiourea derivatives with α-halo ketones or via acylation of 2-aminothiazole intermediates. For example, N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives are synthesized by reacting 2-amino-thiazoles with acyl chlorides under basic conditions . Another method uses 4-(Benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates to form oxadiazinane and triazinane derivatives through nucleophilic additions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies protons on the thiazole ring and butyl chain integration.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., derivatives with molecular formulas such as C25H25N3O2S ).
  • X-ray crystallography : Resolves 3D structures, as demonstrated in antitumor studies .

Q. What are the primary biological targets investigated for this compound derivatives?

These compounds are screened for anticancer activity (e.g., inhibition of MCF-7 breast cancer cells) and antimicrobial properties . The thiazole core interacts with kinases and microbial enzymes, while the butyl chain enhances lipophilicity .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of this compound derivatives?

  • Temperature : Maintain 90°C for POCl3-mediated reactions .
  • Stoichiometry : Use 2.0 equivalents of phenylacetyl chloride for efficient acylation .
  • Solvent : DMA with triethylamine (TEA) facilitates nucleophilic substitutions .
  • Purification : Column chromatography or recrystallization improves purity .

Q. How should researchers address discrepancies in biological activity data for this compound analogs?

Variations arise from assay protocols or cell line specificity. For example:

  • Species-specific activity : Derivatives like 3a-3h (Table 1 in ) show Sp1 inhibition ranging from 2 to 19 across species.
  • Standardization : Use consistent cell lines (e.g., MCF-7) and apply multivariate statistical analysis (e.g., PCA) to isolate structural determinants .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for thiazol-2-ylamine derivatives?

  • Systematic substitution : Introduce groups like tert-butyl or benzodioxolylmethyl at the 5-position.
  • Crystallographic data : The tert-butyl group at position 4 enhances hydrophobic interactions with kinase domains (COD entry 7119063) .
  • Comparative profiling : Measure IC50 values against analogs to identify critical functional groups .

Q. How to design in vitro assays to evaluate the anticancer potential of this compound analogs?

  • Cell viability : Use MTT/XTT assays (1–100 μM doses) across lines like HepG2 and A548.
  • Apoptosis markers : Assess caspase-3/7 activation via flow cytometry.
  • Molecular docking : Predict binding to CDK1/GSK3β kinases and validate with Western blotting for downstream targets .

Data Contradiction Analysis Example

CompoundSp1 ActivitySp2 ActivitySp3 Activity
3a1228
3b1955
3c112-

Table 1 (adapted from ): Variability in species-specific inhibition highlights the need for standardized assays. For instance, 3b shows high Sp1 activity (19) but low Sp2/Sp3, suggesting selective targeting.

Methodological Recommendations

  • Synthesis : Prioritize stepwise acylation and cyclization under controlled conditions .
  • Biological Assays : Include positive controls (e.g., doxorubicin) and validate mechanisms via kinase inhibition studies .
  • Data Analysis : Use hierarchical clustering to group compounds by activity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.